5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine rings, with methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another approach is the intramolecular cyclization of N-alkylated amidines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines with various functional groups .
Scientific Research Applications
5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes . The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Contains a benzene ring fused to the imidazo[1,2-a]pyrimidine core.
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Similar structure with methyl groups at different positions.
Uniqueness
5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. The presence of methyl groups at the 5 and 7 positions can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-4,6-7H,5H2,1-2H3,(H,9,10) |
InChI Key |
FGEVIFFTYLOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C=CN=C2N1)C |
Origin of Product |
United States |
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